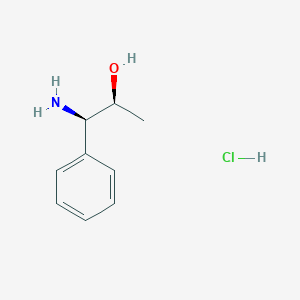

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride

説明

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-ephedrine hydrochloride, is a chiral compound with significant pharmacological properties. It is commonly used in medicine as a bronchodilator and decongestant. The compound is a white crystalline powder that is soluble in water and ethanol.

作用機序

Target of Action

The primary target of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-Ephedrine hydrochloride, is the sympathetic nervous system (SNS) . It acts on part of the SNS by increasing the activity of norepinephrine at the postsynaptic α and β receptors .

Mode of Action

This compound is an indirect sympathomimetic amine that works by inducing the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to a series of changes in the body, including increased heart rate, constriction of blood vessels, and expansion of air passages, allowing for greater flow of oxygen.

Pharmacokinetics

It is known that the compound has a minimal liver metabolism and an elimination half-life of 3 to 6 hours . The compound is also known to have a high bioavailability of 85% .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride typically involves the reduction of (1R,2S)-1-phenyl-2-nitropropene. This reduction can be achieved using various reducing agents such as lithium aluminum hydride or catalytic hydrogenation. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained.

Industrial Production Methods

In industrial settings, the production of this compound often involves the catalytic hydrogenation of (1R,2S)-1-phenyl-2-nitropropene using a palladium catalyst. The reaction is conducted in a solvent such as ethanol under hydrogen gas at elevated pressures and temperatures. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

化学反応の分析

Types of Reactions

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of phenylacetone or benzaldehyde.

Reduction: Formation of secondary amines.

Substitution: Formation of N-alkyl or N-acyl derivatives.

科学的研究の応用

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, also known as (1R,2S)-(-)-Ephedrine hydrochloride, is a chiral compound with diverse applications stemming from its biological activity as a sympathomimetic agent. Its primary mechanism involves inducing the release of norepinephrine, which subsequently activates both alpha (α) and beta (β) adrenergic receptors in the body.

Therapeutic Applications

This compound has several applications in medicine:

- Bronchodilator It is used in treating asthma and chronic obstructive pulmonary disease (COPD). Studies have shown that (1R,2S)-ephedrine significantly improves lung function in asthmatic patients by reducing airway resistance and enhancing airflow.

- Decongestant It is commonly found in over-the-counter medications designed to relieve nasal congestion.

- Weight Loss Aid It is sometimes included in weight loss supplements because of its stimulant effects on metabolism.

Scientific Research Applications

Beyond its therapeutic uses, this compound is valuable in scientific research:

- Chemistry It serves as a chiral building block in synthesizing various pharmaceuticals.

- Biology It is studied for its effects on adrenergic receptors and neurotransmitter release.

- Medicine It is utilized as a bronchodilator and decongestant in treating asthma and nasal congestion.

- Industry It is employed in the synthesis of other active pharmaceutical ingredients.

Chemical Reactions Analysis

This compound can undergo several chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide. Oxidation can lead to the formation of phenylacetone or benzaldehyde.

- Reduction Further reduction can lead to the formation of secondary amines. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution The amino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are employed in substitution reactions. Substitution leads to the formation of N-alkyl or N-acyl derivatives.

Pharmacokinetics

The compound's pharmacokinetic profile includes:

- Absorption It is rapidly absorbed after oral administration.

- Metabolism It undergoes minimal liver metabolism.

- Elimination Half-life It has an elimination half-life of approximately 3 to 6 hours.

類似化合物との比較

Similar Compounds

(1R,2S)-(-)-norephedrine: Similar structure but lacks the methyl group on the nitrogen atom.

(1R,2S)-(-)-pseudoephedrine: Similar structure but differs in the stereochemistry at the carbon bearing the hydroxyl group.

Uniqueness

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride is unique due to its specific stereochemistry, which imparts distinct pharmacological properties. Its ability to act on both alpha and beta adrenergic receptors makes it a versatile compound in medical applications.

生物活性

(1R,2S)-1-amino-1-phenylpropan-2-ol hydrochloride, commonly known as (1R,2S)-(-)-Ephedrine hydrochloride, is a chiral compound with significant biological activity primarily as a sympathomimetic agent. This article explores its biological activity, pharmacological mechanisms, therapeutic applications, and relevant research findings.

Chemical and Pharmacological Profile

Molecular Formula: C₉H₁₃ClN₁O

Molecular Weight: 175.66 g/mol

CAS Number: 299-42-3

This compound exhibits a secondary amine and an alcohol functional group, which are crucial for its biological effects. The compound acts predominantly on the sympathetic nervous system (SNS) by inducing the release of norepinephrine, activating both alpha (α) and beta (β) adrenergic receptors. This mechanism underlies its use in various therapeutic contexts, including as a bronchodilator and decongestant.

The primary mode of action involves:

- Indirect Sympathomimetic Activity: It stimulates the release of norepinephrine from nerve endings, enhancing adrenergic receptor activation.

- Receptor Activation: It activates α and β adrenergic receptors leading to physiological responses such as increased heart rate and bronchodilation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption: Rapidly absorbed after oral administration.

- Metabolism: Minimal liver metabolism.

- Elimination Half-life: Approximately 3 to 6 hours.

Therapeutic Applications

This compound has a range of applications in medicine:

- Bronchodilator: Used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).

- Decongestant: Commonly employed in over-the-counter medications for nasal congestion.

- Weight Loss Aid: Sometimes used in weight loss supplements due to its stimulant effects on metabolism.

Case Studies

-

Bronchodilation in Asthma Patients:

A study demonstrated that administration of (1R,2S)-ephedrine significantly improved lung function in asthmatic patients by reducing airway resistance and enhancing airflow . -

Cardiovascular Effects:

Research indicated that the compound increased heart rate and blood pressure in healthy subjects, showcasing its sympathomimetic properties. These effects are mediated through β-receptor activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (1R,2S)-(-)-norephedrine | Lacks the methyl group on nitrogen | Different pharmacological effects due to structure |

| (1R,2S)-(-)-pseudoephedrine | Differs in stereochemistry | Predominantly used as a decongestant |

| (1R,2R)-2-amino-1-phenylpropan-1-ol | Different stereochemistry affecting receptor binding | Less potent sympathomimetic activity |

The unique stereochemistry of (1R,2S)-1-amino-1-phenylpropan-2-ol is crucial for its pharmacological profile. Its dual action on adrenergic receptors distinguishes it from similar compounds.

特性

IUPAC Name |

(1R,2S)-1-amino-1-phenylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(11)9(10)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOJYFJDMKDXOT-KUSKTZOESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)N)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。